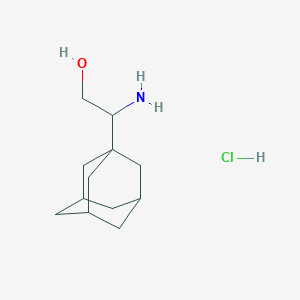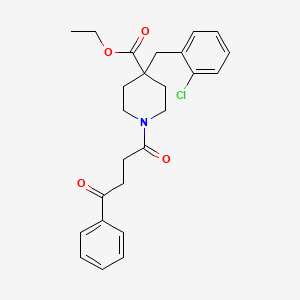
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of TYK2, JAK1, and JAK2 kinases. These kinases are involved in the activation of the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By inhibiting these kinases, N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can reduce the activity of immune cells, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
In preclinical studies, N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent anti-inflammatory effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in immune cells. Additionally, it has been shown to suppress the differentiation and activation of T cells, which play a crucial role in the development of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for TYK2, JAK1, and JAK2 kinases. This allows for a more precise targeting of the JAK-STAT signaling pathway, minimizing the risk of off-target effects. However, one of the limitations of using N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several potential future directions for the research and development of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination therapy with other drugs, such as biologics or small molecule inhibitors, to enhance its efficacy and minimize side effects. Furthermore, the development of more soluble formulations of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide could improve its bioavailability and facilitate its administration in vivo.
合成方法
The synthesis of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of the starting materials, the coupling of the benzyl and sulfonyl groups, and the final formation of the amide bond. The synthesis method has been described in detail in a scientific paper published by Bristol-Myers Squibb Company in 2018.
科学研究应用
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been primarily studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have inhibitory effects on several kinases, including TYK2, JAK1, and JAK2, which are involved in the regulation of immune responses. Therefore, it has been investigated as a potential treatment for autoimmune diseases, such as psoriasis and rheumatoid arthritis.
属性
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-18-12-14-20(15-13-18)23-22(25)17-24(16-19-8-4-2-5-9-19)28(26,27)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQNANCRORWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)

![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)

![1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)
![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)
![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)
![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)